molecular formula C16H16N4O5S B2750864 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-07-6

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2750864
CAS No.: 897474-07-6
M. Wt: 376.39
InChI Key: XLDZNSTXZCPHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a 5,6-dihydro-1,4-dioxin-2-yl group and a 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl group linked by a methanone (ketone) group . It’s important to note that this compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group is a cyclic structure containing oxygen atoms, and the 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl group contains a piperazine ring, a thiazole ring, and a nitro group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine showed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which include structures related to the compound of interest, have demonstrated significant anti-inflammatory and analgesic activities. These compounds inhibited cyclooxygenase enzymes COX-1/COX-2 selectively and showed potential as new classes of anti-inflammatory and analgesic agents, highlighting their therapeutic value in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Activities

Research on compounds such as asebogenin and related aromatic compounds isolated from the aerial parts of Piper elongatum VAHL. has shown strong antioxidative activities. These findings underline the potential of related compounds in oxidative stress-related therapeutic applications (Masuoka, Ono, Ito, & Nohara, 1997).

Dual Antidepressant Drugs

Studies on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, similar in structure to the compound , have shown promise as dual antidepressant drugs. These compounds exhibited affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, suggesting their potential use in treating depression (Silanes, Orus, Oficialdegui, Martínez Esparza, Lasheras, del Río, & Monge, 2004).

Antimicrobial and Anti-bacterial Activity

The synthesis and evaluation of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have revealed moderate to good antimicrobial activities, indicating their potential as antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s worth noting that the mechanism of action for a compound depends on its intended use, which, as mentioned earlier, is typically for research purposes.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound. For this compound, the SDS indicates that it is dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), and H314 (causes severe skin burns and eye damage) .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-15(13-10-24-7-8-25-13)18-3-5-19(6-4-18)16-17-12-2-1-11(20(22)23)9-14(12)26-16/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDZNSTXZCPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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